![molecular formula C12H16N2O4S B3050744 5-(4-Methoxy-benzyl)-4,4-dimethyl-1,1-dioxo-1l6-[1,2,5]thiadiazolidin-3-one CAS No. 283587-22-4](/img/structure/B3050744.png)
5-(4-Methoxy-benzyl)-4,4-dimethyl-1,1-dioxo-1l6-[1,2,5]thiadiazolidin-3-one
Overview
Description
This compound belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Synthesis Analysis
The compound is available for purchase and can be used for research purposes . It can be synthesized in bulk and its impurities can be backordered .Molecular Structure Analysis
The compound has a molecular weight of 284.33 and its formula is C12H16N2O4S . The SMILES representation of the molecule is O=C(C©©N1CC2=CC=C(OC)C=C2)NS1(=O)=O .Chemical Reactions Analysis
The compound has been developed as an inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B) . The 5-aryl-1,2,5-thiadiazolidin-3-one 1,1-dioxide core serves as a structural mimic of the phosphoryl tyrosine unit that is present in the endogenous substrates of the enzyme .Physical And Chemical Properties Analysis
The compound crystallizes as a zwitterion . The 1,2,5-thiadiazolidin-3-one 1,1-dioxide ring has an envelope conformation with the aryl-substituted N atom as the flap . Its mean plane is inclined by 62.87 (8) to the aryl ring to which it is attached, while the aryl rings of the biphenyl unit are inclined to one another by 20.81 (8) .Mechanism of Action
The mechanism of action of a general class of mechanism-based inhibitors of serine proteases, including human neutrophil elastase (HNE), has been elucidated by determining the X-ray crystal structure of an enzyme-inhibitor complex . The captured intermediate indicates that processing of inhibitor by the enzyme generates an N-sulfonyl imine functionality that is tethered to Ser195, in accordance with the postulated mechanism of action of this class of inhibitors .
properties
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-4,4-dimethyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-12(2)11(15)13-19(16,17)14(12)8-9-4-6-10(18-3)7-5-9/h4-7H,8H2,1-3H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWSHSPDMHHQHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NS(=O)(=O)N1CC2=CC=C(C=C2)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573033 | |
Record name | 5-[(4-Methoxyphenyl)methyl]-4,4-dimethyl-1lambda~6~,2,5-thiadiazolidine-1,1,3-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
283587-22-4 | |
Record name | 5-[(4-Methoxyphenyl)methyl]-4,4-dimethyl-1lambda~6~,2,5-thiadiazolidine-1,1,3-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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